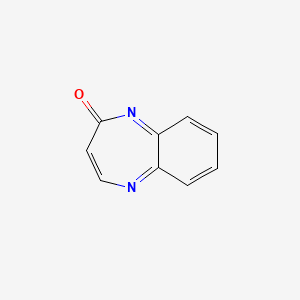
1,5-Benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Benzodiazepin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anxiolytic and Sedative Effects
1,5-Benzodiazepin-2-one and its derivatives are primarily studied for their potential as anxiolytics and sedatives. These compounds interact with gamma-aminobutyric acid (GABA) receptors in the brain, which are crucial for regulating anxiety and sleep. Research has demonstrated that derivatives like 4-phenyl-1,5-benzodiazepin-2-one exhibit varying degrees of sedative effects. For instance, while the parent compound showed no sedative effect at certain doses, its long-chain derivatives did demonstrate significant sedative properties .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound derivatives against oxidative stress. For example, specific derivatives have shown promising results in protecting SH-SY5Y neuronal cells from mitochondrial dysfunction and oxidative stress associated with Parkinson's disease. These compounds effectively reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating their potential as therapeutic agents against neurodegenerative diseases .
Synthetic Chemistry Applications
Synthesis of Derivatives
The synthesis of this compound derivatives is a topic of ongoing research. Various synthetic methodologies have been developed to create these compounds with enhanced biological activity. For instance, the use of H-MCM-22 catalyst has been reported to yield high amounts of 1,5-benzodiazepine with excellent selectivity under mild conditions . This highlights the compound's versatility as a scaffold for further chemical modifications.
Dyes and Photographic Applications
Beyond medicinal uses, this compound derivatives have been explored as dyes for acrylic fibers in photography. Their unique chemical structure allows them to serve as effective colorants due to their stability and vibrant hues .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one under conditions simulating oxidative stress. The results indicated that this compound significantly reduced lipid peroxidation levels and apoptosis markers in neuronal cells exposed to hydrogen peroxide. This suggests that the compound could be developed into a treatment for oxidative stress-related neurodegenerative disorders .
Case Study 2: Sedative Properties
In another study focused on the pharmacological evaluation of alkylated derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one, researchers found that while some derivatives exhibited sedative effects comparable to established medications like clobazam, they also demonstrated low toxicity at therapeutic doses. This positions these derivatives as potential candidates for safer anxiolytic treatments .
Comparative Data Table
| Application Area | Compound/Derivative | Key Findings |
|---|---|---|
| Anxiolytic/Sedative | 4-Phenyl-1,5-benzodiazepin-2-one | No sedative effect at low doses; long-chain derivatives effective |
| Neuroprotection | 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one | Reduces ROS; protects against oxidative stress in neurons |
| Synthetic Chemistry | Various derivatives using H-MCM-22 | High yields; effective under mild conditions |
| Dyes | Benzodiazepine derivatives | Effective as dyes for acrylic fibers |
Eigenschaften
Molekularformel |
C9H6N2O |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C9H6N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-6H |
InChI-Schlüssel |
QDKZHQGXPVFLHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=O)N=C2C=C1 |
Synonyme |
1,5-BD-2-one 1,5-benzodiazepin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















